4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one
CAS No.:
Cat. No.: VC10720145
Molecular Formula: C26H29FN2O5
Molecular Weight: 468.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H29FN2O5 |
|---|---|
| Molecular Weight | 468.5 g/mol |
| IUPAC Name | (4E)-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
| Standard InChI | InChI=1S/C26H29FN2O5/c1-3-34-21-9-6-19(16-17(21)2)24(30)22-23(18-4-7-20(27)8-5-18)29(26(32)25(22)31)11-10-28-12-14-33-15-13-28/h4-9,16,23,30H,3,10-15H2,1-2H3/b24-22+ |
| Standard InChI Key | OFABLQDUJZNIMN-ZNTNEXAZSA-N |
| Isomeric SMILES | CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)F)/O)C |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)F)O)C |
Introduction
The compound 4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule belonging to the class of pyrrolidinones. These compounds are characterized by their cyclic structure containing a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. The presence of multiple functional groups such as ethoxy, fluorophenyl, hydroxyl, and morpholin-4-yl groups enhances its reactivity and potential biological activity.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions. A common approach includes the condensation of appropriate precursors under controlled conditions. For similar compounds, the synthesis may involve:
-
Condensation Reactions: Involving the reaction of benzoyl chlorides with pyrrolidinone derivatives under basic conditions.
-
Substitution Reactions: Involving the introduction of functional groups such as morpholine substituents.
Potential Biological Activities
Preliminary studies suggest that compounds with similar structures may exhibit various biological activities, including:
-
Pharmacological Effects: Potential interactions with biological targets due to the presence of ethoxy and fluorophenyl groups.
-
Therapeutic Applications: Could be explored in medicinal chemistry for their potential as pharmaceutical agents.
Chemical Reactions and Modifications
The compound can undergo several types of chemical reactions, including:
-
Reduction: The carbonyl group can be reduced to form an alcohol.
-
Substitution: The ethoxy and methyl groups can be substituted with other functional groups to modify its properties.
Research Findings and Future Directions
Experimental studies are necessary to fully elucidate the mechanism of action and potential applications of this compound. Future research should focus on:
-
Biological Activity Assays: To determine its efficacy and safety as a potential pharmaceutical agent.
-
Structural Modifications: To enhance its biological activity or improve its pharmacokinetic properties.
Given the lack of specific data on this exact compound in the search results, further research and experimentation are required to fully understand its properties and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume